Pindolol
Pindolol
Pindolol is a member of the class of indols which is the 2-hydroxy-3-(isopropylamino)propyl ether derivative of 1H-indol-4-ol. It has a role as a serotonergic antagonist, a beta-adrenergic antagonist, an antihypertensive agent, a vasodilator agent and an antiglaucoma drug. It is a member of indoles and a secondary amine.
Pindolol is a first generation non-selective beta blocker used in the treatment of hypertension. Early research into the use of pindolol found it had chronotropic effects, and so further investigation focused on the treatment of arrhythmia. Research into pindolol's use in the treatment of hypertension began in the early 1970s. Pindolol was granted FDA approval on 3 September 1982.
Pindolol is a beta-Adrenergic Blocker. The mechanism of action of pindolol is as an Adrenergic beta-Antagonist.
Pindolol is a nonselective beta adrenergic receptor blocker that is widely used for the therapy of hypertension and angina pectoris. Pindolol has yet to be convincingly associated with clinically apparent liver injury.
Pindolol is an aryloxypropanolamine derivative with antihypertensive property. Pindolol competitively binds to beta-adrenergic receptors, resulting in a decrease in beta-adrenergic activities, i.e., vasodilation, and negative chronotropic and inotropic effects. In addition, this agent blocks serotonin (5-HT) 1A receptors, thereby increasing the available serotonin in the brain. Increased serotonin levels augment the antidepressant action of selective serotonin reuptake inhibitors and monoamine oxidase inhibitors.
A moderately lipophilic beta blocker (ADRENERGIC BETA-ANTAGONISTS). It is non-cardioselective and has intrinsic sympathomimetic actions, but little membrane-stabilizing activity. (From Martindale, The Extra Pharmocopoeia, 30th ed, p638)
See also: Hydrochlorothiazide; pindolol (component of).
Pindolol is a first generation non-selective beta blocker used in the treatment of hypertension. Early research into the use of pindolol found it had chronotropic effects, and so further investigation focused on the treatment of arrhythmia. Research into pindolol's use in the treatment of hypertension began in the early 1970s. Pindolol was granted FDA approval on 3 September 1982.
Pindolol is a beta-Adrenergic Blocker. The mechanism of action of pindolol is as an Adrenergic beta-Antagonist.
Pindolol is a nonselective beta adrenergic receptor blocker that is widely used for the therapy of hypertension and angina pectoris. Pindolol has yet to be convincingly associated with clinically apparent liver injury.
Pindolol is an aryloxypropanolamine derivative with antihypertensive property. Pindolol competitively binds to beta-adrenergic receptors, resulting in a decrease in beta-adrenergic activities, i.e., vasodilation, and negative chronotropic and inotropic effects. In addition, this agent blocks serotonin (5-HT) 1A receptors, thereby increasing the available serotonin in the brain. Increased serotonin levels augment the antidepressant action of selective serotonin reuptake inhibitors and monoamine oxidase inhibitors.
A moderately lipophilic beta blocker (ADRENERGIC BETA-ANTAGONISTS). It is non-cardioselective and has intrinsic sympathomimetic actions, but little membrane-stabilizing activity. (From Martindale, The Extra Pharmocopoeia, 30th ed, p638)
See also: Hydrochlorothiazide; pindolol (component of).
Brand Name:
Vulcanchem
CAS No.:
13523-86-9
VCID:
VC0539707
InChI:
InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3
SMILES:
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O
Molecular Formula:
C14H20N2O2
Molecular Weight:
248.32 g/mol
Pindolol
CAS No.: 13523-86-9
Cat. No.: VC0539707
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Pindolol is a member of the class of indols which is the 2-hydroxy-3-(isopropylamino)propyl ether derivative of 1H-indol-4-ol. It has a role as a serotonergic antagonist, a beta-adrenergic antagonist, an antihypertensive agent, a vasodilator agent and an antiglaucoma drug. It is a member of indoles and a secondary amine. Pindolol is a first generation non-selective beta blocker used in the treatment of hypertension. Early research into the use of pindolol found it had chronotropic effects, and so further investigation focused on the treatment of arrhythmia. Research into pindolol's use in the treatment of hypertension began in the early 1970s. Pindolol was granted FDA approval on 3 September 1982. Pindolol is a beta-Adrenergic Blocker. The mechanism of action of pindolol is as an Adrenergic beta-Antagonist. Pindolol is a nonselective beta adrenergic receptor blocker that is widely used for the therapy of hypertension and angina pectoris. Pindolol has yet to be convincingly associated with clinically apparent liver injury. Pindolol is an aryloxypropanolamine derivative with antihypertensive property. Pindolol competitively binds to beta-adrenergic receptors, resulting in a decrease in beta-adrenergic activities, i.e., vasodilation, and negative chronotropic and inotropic effects. In addition, this agent blocks serotonin (5-HT) 1A receptors, thereby increasing the available serotonin in the brain. Increased serotonin levels augment the antidepressant action of selective serotonin reuptake inhibitors and monoamine oxidase inhibitors. A moderately lipophilic beta blocker (ADRENERGIC BETA-ANTAGONISTS). It is non-cardioselective and has intrinsic sympathomimetic actions, but little membrane-stabilizing activity. (From Martindale, The Extra Pharmocopoeia, 30th ed, p638) See also: Hydrochlorothiazide; pindolol (component of). |
|---|---|
| CAS No. | 13523-86-9 |
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol |
| Standard InChI | InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3 |
| Standard InChI Key | JZQKKSLKJUAGIC-UHFFFAOYSA-N |
| SMILES | CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |
| Canonical SMILES | CC(C)NCC(COC1=CC=CC2=C1C=CN2)O |
| Appearance | Solid powder |
| Colorform | Crystals from ethanol White to off-white crystalline powde |
| Melting Point | 171-173 °C 167 - 171 °C |
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